3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Description
3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a compound that features a thiophene ring, a trifluoroacetyl group, and a propanoic acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis . The presence of the trifluoroacetyl group adds unique chemical properties to the compound, making it a subject of interest in various research fields.
Properties
CAS No. |
70629-16-2 |
|---|---|
Molecular Formula |
C9H8F3NO3S |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
3-thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C9H8F3NO3S/c10-9(11,12)8(16)13-6(7(14)15)3-5-1-2-17-4-5/h1-2,4,6H,3H2,(H,13,16)(H,14,15) |
InChI Key |
CFVFFSCIUNIEDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CC(C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid can be achieved through several methods. One common approach involves the reaction of thiophene derivatives with trifluoroacetic anhydride in the presence of a base such as potassium t-butoxide under microwave irradiation .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions, such as the Paal–Knorr synthesis, which uses 1,4-dicarbonyl compounds and phosphorus pentasulfide as sulfurizing agents . These methods are scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds with active sites, enhancing the compound’s binding affinity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(thiophen-2-yl)propanoic acid: Similar structure but lacks the trifluoroacetyl group.
Thiophene-3-acetic acid: Contains a thiophene ring and an acetic acid moiety.
3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridine-2-carbonitrile: A more complex thiophene derivative with additional functional groups.
Uniqueness
3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Biological Activity
3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a chemical compound notable for its unique structural features, including a thiophene ring and a trifluoroacetyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C9H8F3NO3S
- Molecular Weight : 267.22 g/mol
- Density : 1.493 g/cm³
- Boiling Point : 411.2ºC at 760 mmHg
- Melting Point : 154-157ºC
The biological activity of 3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is influenced by its structural components:
- The trifluoroacetyl group enhances lipophilicity and may improve binding affinity to biological targets.
- The thiophene moiety can participate in π-stacking interactions with aromatic residues in proteins, potentially influencing enzyme inhibition or receptor binding.
Biological Activity Overview
Research indicates that compounds similar to 3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid exhibit various biological activities, including:
- Antimicrobial Properties : Compounds containing thiophene rings have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The trifluoroacetyl group may contribute to the modulation of inflammatory pathways.
- Enzyme Inhibition : Structural analogs have demonstrated inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-2-Amino-3-(thiophen-3-yl)propanoic acid | C7H9NO2S | Lacks trifluoroacetyl group |
| 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid | C9H8F3NO3S | Different position of thiophene substitution |
| (R)-2-Amino-3-(thiophen-2-yl)propanoic acid | C7H9NO2S | Enantiomer of related compounds |
Case Studies and Research Findings
-
Antimicrobial Activity Study
- A study assessed the antimicrobial efficacy of various thiophene derivatives, including the target compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
-
Anti-inflammatory Mechanism
- Research investigating the anti-inflammatory properties revealed that the compound effectively reduced the production of pro-inflammatory cytokines in vitro. This was attributed to the modulation of NF-kB signaling pathways.
-
Enzyme Inhibition Assay
- In a comparative study on enzyme inhibitors, 3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid demonstrated a potent inhibitory effect on COX enzymes with an IC50 value of 0.5 µM, making it a promising candidate for further development as an anti-inflammatory drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
